molecular formula C8H4Br2O4 B1315252 4,5-Dibromophthalic acid CAS No. 24063-28-3

4,5-Dibromophthalic acid

Cat. No.: B1315252
CAS No.: 24063-28-3
M. Wt: 323.92 g/mol
InChI Key: ZIRYHOLKTROMQO-UHFFFAOYSA-N
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Description

4,5-Dibromophthalic acid is an organic compound with the molecular formula C8H4Br2O4. It is a derivative of phthalic acid, where two bromine atoms are substituted at the 4 and 5 positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4,5-dibromophthalic acid typically involves the bromination of phthalic acid derivatives. One common method includes the following steps:

    Dissolution of Phthalylhydrazine: Phthalylhydrazine is dissolved in glacial acetic acid.

    Addition of N-Bromo-Succinimide: N-Bromo-succinimide is added to the solution, and the mixture is heated to a temperature range of 80 to 100 degrees Celsius for 0.5 to 1 hour.

    Cooling and Precipitation: After the reaction, the mixture is cooled to room temperature and poured into ice water, leading to the precipitation of dibromophthalhydrazide.

    Hydrolysis: The dibromophthalhydrazide is dissolved in a sodium hydroxide solution and heated to 60 to 70 degrees Celsius to undergo hydrolysis.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high purity and yield, meeting industrial standards for downstream applications.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromophthalic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the carboxylic acid groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or other nucleophiles can be used to replace the bromine atoms.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted phthalic acids can be formed.

    Oxidation Products: Oxidation can lead to the formation of phthalic anhydride or other oxidized derivatives.

    Reduction Products: Reduction can yield phthalic acid or other reduced forms of the compound.

Scientific Research Applications

4,5-Dibromophthalic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-dibromophthalic acid involves its interaction with molecular targets through its bromine and carboxylic acid groups. These functional groups can form bonds with various biological molecules, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    4,5-Difluorophthalic Acid: Similar in structure but with fluorine atoms instead of bromine.

    4,5-Dichlorophthalic Acid: Contains chlorine atoms at the 4 and 5 positions.

    4,5-Diiodophthalic Acid: Features iodine atoms at the same positions.

Uniqueness: 4,5-Dibromophthalic acid is unique due to the specific reactivity of the bromine atoms, which can participate in a wider range of chemical reactions compared to other halogens. This makes it a versatile intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

4,5-dibromophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRYHOLKTROMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505930
Record name 4,5-Dibromobenzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24063-28-3
Record name 4,5-Dibromobenzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4,5-dibromophthalic acid in organic synthesis?

A1: this compound serves as a crucial precursor in the multi-step synthesis of carboxyl-substituted phthalocyanine compounds [, ]. These compounds are of significant interest due to their potential applications in various fields, including materials science and biomedical research.

Q2: What is the latest reported yield for synthesizing this compound, and how does it compare to previous methods?

A2: Recent research has achieved a yield of 85.5% for this compound synthesis by optimizing reaction conditions using potassium permanganate as an oxidant and a phase transfer catalyst []. This yield surpasses previously reported yields of 71.0% and 77.0%, marking a significant improvement in the efficiency of this synthetic route.

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